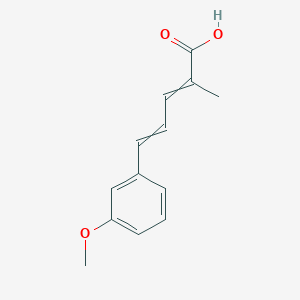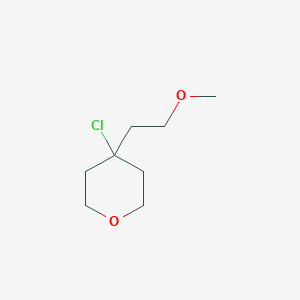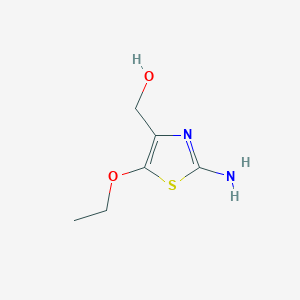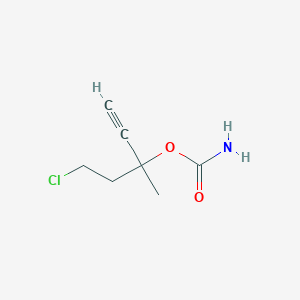
(2S)-2-(Methoxycarbonyl)-2-methylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(Methoxycarbonyl)-2-methylhexanoate is an organic compound with a molecular formula of C9H16O4 It is a chiral ester, meaning it has a specific three-dimensional arrangement that can exist in two non-superimposable mirror images
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(Methoxycarbonyl)-2-methylhexanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
R-COOH+CH3OH→R-COOCH3+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can facilitate the esterification process, allowing for easier separation and purification of the product.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-(Methoxycarbonyl)-2-methylhexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Carboxylic acid and methanol.
Reduction: Alcohol.
Substitution: Corresponding substituted ester.
Aplicaciones Científicas De Investigación
(2S)-2-(Methoxycarbonyl)-2-methylhexanoate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (2S)-2-(Methoxycarbonyl)-2-methylhexanoate exerts its effects depends on the specific context of its use. In biochemical applications, it may interact with enzymes or receptors, influencing various metabolic pathways. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can then participate in further biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-3-(Methoxycarbonyl)-2-oxiranecarboxylic acid: Another chiral ester with different functional groups and reactivity.
(2S)-2-(Methoxycarbonyl)-2-methylpentanoic acid: Similar structure but with a different carbon chain length.
Uniqueness
(2S)-2-(Methoxycarbonyl)-2-methylhexanoate is unique due to its specific chiral configuration and the presence of the methoxycarbonyl group, which imparts distinct chemical properties and reactivity. Its applications in various fields highlight its versatility and importance in scientific research and industry.
Propiedades
Número CAS |
88253-97-8 |
|---|---|
Fórmula molecular |
C9H15O4- |
Peso molecular |
187.21 g/mol |
Nombre IUPAC |
(2S)-2-methoxycarbonyl-2-methylhexanoate |
InChI |
InChI=1S/C9H16O4/c1-4-5-6-9(2,7(10)11)8(12)13-3/h4-6H2,1-3H3,(H,10,11)/p-1/t9-/m0/s1 |
Clave InChI |
IMRWVSSSILYGAW-VIFPVBQESA-M |
SMILES isomérico |
CCCC[C@@](C)(C(=O)[O-])C(=O)OC |
SMILES canónico |
CCCCC(C)(C(=O)[O-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Hydroxy-2,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14400301.png)
![4-[4-(Methanesulfinyl)phenyl]but-3-en-2-one](/img/structure/B14400307.png)

![N-{[(Trimethylsilyl)oxy]methyl}formamide](/img/structure/B14400322.png)

![N-[(4-Chlorophenyl)methyl]guanosine](/img/structure/B14400330.png)


![2-[1-Nitro-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)propan-2-yl]furan](/img/structure/B14400343.png)

![2-{[(3-Oxobutan-2-yl)oxy]carbonyl}benzoate](/img/structure/B14400365.png)
![2,5-Bis[3-(1-ethoxyethoxy)prop-1-YN-1-YL]-1,3A,4,6A-tetrahydropentalene](/img/structure/B14400369.png)


